3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid
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Overview
Description
3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is a complex organic compound with the molecular formula C20H16N2O4. It is characterized by the presence of an azetidine ring, a cyano group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Fmoc Protection: The fluorenylmethoxycarbonyl group is added to protect the amine group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide chemistry.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the Fmoc group provides steric protection. These features enable the compound to participate in various biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is unique due to its combination of an azetidine ring, a cyano group, and an Fmoc protecting group. This combination provides distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C20H16N2O4 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C20H16N2O4/c21-10-20(18(23)24)11-22(12-20)19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9,11-12H2,(H,23,24) |
InChI Key |
NNFDUGAKBOXSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C#N)C(=O)O |
Origin of Product |
United States |
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